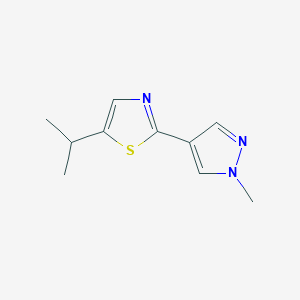![molecular formula C15H17N3O3 B6631574 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid, also known as MPABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPABA is a derivative of the amino acid leucine and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid involves its binding to the active site of certain enzymes, which prevents them from functioning properly. Specifically, 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to inhibit the activity of serine proteases, which are a type of protease that play a key role in a variety of biological processes.
Biochemical and Physiological Effects:
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of certain proteases as mentioned above. Additionally, 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid in lab experiments is its ability to selectively bind to certain enzymes and proteins, making it a valuable tool for studying their mechanisms of action. However, one limitation of using 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid is that it may not be effective against all types of proteases, and its effects may be influenced by various factors such as pH and temperature.
Orientations Futures
There are many potential future directions for research involving 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid. One area of interest is in the development of new protease inhibitors for use in the treatment of diseases such as cancer and HIV. Additionally, 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid may have potential applications in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action and potential applications of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid involves the reaction of 4-pyrazol-1-ylbenzoyl chloride with 2-amino-3-methylbutanoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been used in a variety of scientific research studies due to its ability to selectively bind to certain proteins and enzymes. One of the most notable applications of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid is in the study of proteases, which are enzymes that break down proteins. 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to inhibit certain proteases, making it a valuable tool for studying their mechanisms of action.
Propriétés
IUPAC Name |
2-methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(15(20)21)11(2)17-14(19)12-4-6-13(7-5-12)18-9-3-8-16-18/h3-11H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQADRMVGUWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=C(C=C1)N2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)



![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

